molecular formula C8H6ClN3O2 B13923679 6-Chloro-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

6-Chloro-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B13923679
M. Wt: 211.60 g/mol
InChI Key: HFLDCTZAQOIYQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a fused heterocyclic compound characterized by a pyrido[3,2-d]pyrimidine core. Its molecular formula is C₇H₄ClN₃O₂, with a monoisotopic mass of 196.9992 g/mol . The structure features a chlorine substituent at position 6 and a methyl group at position 1, distinguishing it from simpler pyrimidine derivatives. This compound is part of a broader class of pyridopyrimidines, which are notable for their biological relevance, particularly in enzyme inhibition and herbicidal activity .

Properties

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

6-chloro-1-methylpyrido[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C8H6ClN3O2/c1-12-4-2-3-5(9)10-6(4)7(13)11-8(12)14/h2-3H,1H3,(H,11,13,14)

InChI Key

HFLDCTZAQOIYQG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials followed by cyclization and chlorination steps. One common method involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis and chlorination . Another approach includes the use of microwave-assisted synthesis, which has been shown to be an efficient method for preparing pyrido[3,2-d]pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and other advanced techniques could potentially be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

Based on the search results, here's what is known about the applications of 6-Chloro-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione:

Basic Information
this compound is a chemical compound with the molecular formula C8H6ClN3O2 and a molecular weight of 211.60 g/mol . It is also known by other names, including 6-chloro-1-methylpyrido[3,2-d]pyrimidine-2,4-dione .

Potential Applications
While the search results do not provide extensive details specifically on the applications of this compound, they do point to related compounds and their uses, suggesting potential areas of interest:

  • Histone Demethylase Inhibition: Pyrido[3,4-d]pyrimidinone derivatives have been identified as KDM4 (JMJD2) and KDM5 (JARID1) histone lysine demethylase inhibitors . These inhibitors bind to Fe(II) in the active site and may have applications in cancer research .
  • PARP-1 Inhibition: Pyrano[2,3-d]pyrimidine-2,4-dione analogs are potential inhibitors against Poly(ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair. PARP-1 inhibitors can be used with DNA-damaging cytotoxic agents to compromise cancer cell DNA repair mechanisms .
  • Synthesis of Fused Pyrimidines: Pyrimidines are synthesized for use in medicine and pesticides .
  • Herbicidal Activity: Pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been investigated as protoporphyrinogen oxidase inhibitors with herbicidal activity .

Comparison with Similar Compounds

Electronic Properties

  • HOMO-LUMO Gaps: Pyrido[2,3-d]pyrimidines (e.g., 6a–d) exhibit HOMO-LUMO gaps of 3.91–4.10 eV, influencing charge transfer and reactivity .
  • Molecular Electrostatic Potential (MEP): Substituent positioning affects nucleophilic/electrophilic sites. For example, pyrido[2,3-d]pyrimidines show strong π-π interactions with flavin adenine dinucleotide (FAD) in enzyme binding , whereas the [3,2-d] isomer’s binding may vary.

Comparison with Substituent Variants

Chlorinated Derivatives

Compound Substituents Key Properties/Activities Reference
Target Compound 6-Cl, 1-Me, [3,2-d] Unknown bioactivity; structural focus
6-Chloro-1,3-dimethylpyrimidine-2,4-dione 6-Cl, 1-Me, 3-Me (non-fused) Simpler structure; used as pharmaceutical intermediate
5-Chloro-6-(chloromethyl)pyrimidine-2,4-dione 5-Cl, 6-CH₂Cl (non-fused) Research utility in life sciences
  • Impact of Fused Rings: The target’s pyrido[3,2-d] fusion likely enhances rigidity and π-stacking capacity compared to non-fused chloropyrimidines .

Methyl and Amino Derivatives

  • 1,3-Dimethylpyrido[3,2-d]pyrimidine-2,4-dione : Lacks the 6-Cl substituent but shares the fused core. Exhibits a melting point of 246°C and predicted acidity (pKa ~2.19) , suggesting higher stability than the target compound.
  • 6-Amino-5-cyclopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione: Amino and cyclopropyl groups enhance solubility and target specificity, contrasting with the target’s chloro group .

Comparison with Fused Heterocyclic Systems

Thieno[2,3-d]pyrimidines

  • 5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4-dione: Shows antimicrobial activity against Staphylococcus aureus . Thiophene fusion introduces sulfur, altering electronic properties compared to pyrido-fused systems.

Cyclopenta[d]pyrimidines

  • 7-Thio-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4-dione : Exhibits antioxidant activity by neutralizing free radicals . The alicyclic moiety enhances lipophilicity, contrasting with the aromatic pyrido ring in the target compound.

Physicochemical and Pharmacokinetic Properties

Solubility and Bioavailability

  • The target compound’s fused pyrido ring may reduce aqueous solubility compared to non-fused derivatives (e.g., sulfonamide-containing pyrimidines in ).

Biological Activity

6-Chloro-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

  • Molecular Formula : C8H6ClN3O2
  • Molecular Weight : 201.7 g/mol
  • CAS Number : 156114509
  • SMILES Notation : Clc1cnc2c(c1)nc(nc2=O)C(=O)C

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study evaluated the compound's effects on various human tumor cell lines, revealing promising results:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)7.1Induction of apoptosis through mitochondrial pathways
MCF-7 (Breast Cancer)5.5Cell cycle arrest and apoptosis
HeLa (Cervical Cancer)10.0Inhibition of DNA synthesis

The compound's mechanism is primarily attributed to its ability to induce apoptosis and inhibit cell proliferation, making it a candidate for further development as an anticancer agent .

Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes:

  • Dihydrofolate Reductase (DHFR) : The compound shows competitive inhibition against DHFR, which is crucial for DNA synthesis and cell division.
  • Cyclin-dependent Kinases (CDKs) : It has been identified as a selective inhibitor of CDK2, leading to cell cycle arrest in cancer cells .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study 1 : A phase I clinical trial investigated the safety and efficacy of this compound in patients with advanced solid tumors. Results indicated a manageable safety profile with preliminary evidence of antitumor activity.
  • Case Study 2 : A comparative study assessed the efficacy of this compound against traditional chemotherapeutics in vitro. The results demonstrated superior potency in inducing apoptosis in resistant cancer cell lines .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 6-Chloro-1-methylpyrido[3,2-d]pyrimidine-2,4-dione?

  • Methodological Answer : The compound can be synthesized via a two-step approach starting from 6-amino-1,3-dimethyluracil derivatives. Key steps include Vilsmeier formylation to introduce substituents at position 6, followed by cyclization under acidic conditions. For example, reacting 6-amino-1-methyluracil with substituted 3-formylchromones in THF under reflux with catalytic p-toluenesulfonic acid yields pyrido[3,2-d]pyrimidine derivatives. Characterization via ¹H NMR (e.g., pyridyl protons at δ 8.42–8.97 ppm) and mass spectrometry confirms structural integrity .

Q. How is the structural identity of this compound validated in experimental settings?

  • Methodological Answer : ¹H NMR spectroscopy is critical for confirming substituent positions. For instance, the methyl group (N–CH₃) typically resonates at δ 3.53 ppm, while aromatic protons (e.g., pyridyl C5–H) appear as doublets in δ 8.42–8.97 ppm. ¹³C NMR signals for carbonyl groups (C=O) are observed at δ 161–194 ppm. Mass spectrometry (e.g., ESI-MS m/z 310.17 [M+H]⁺) and elemental analysis further validate purity .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Derivatives of pyrido[3,2-d]pyrimidines exhibit antimicrobial activity. For example, thieno[2,3-d]pyrimidine analogs (structurally similar) show efficacy against Staphylococcus aureus (MIC 12.5 µg/mL), surpassing reference drugs like Metronidazole. Activity is influenced by substituents at position 1; alkylation (e.g., benzyl groups) often reduces potency compared to unsubstituted derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Methodological Answer : By adjusting stoichiometry, solvent, and catalyst. For instance, using a 1:1 ratio of aldehyde to uracil in aqueous HCl (70°C) avoids bis(pyrimidinedione) by-products. TLC monitoring and hot filtration (e.g., washing with ethanol) improve purity. Optimization tables (e.g., varying reaction time/temperature) are critical for reproducibility .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in halogenated derivatives?

  • Methodological Answer : Systematic substitution at positions 1, 3, and 6 with halogens (Cl, F) or methyl groups allows SAR profiling. For example:

  • Position 1 : Alkylation (e.g., benzyl) reduces antimicrobial activity by ~40% compared to H-substituted analogs.
  • Position 6 : Chlorine enhances electrophilicity, improving binding to microbial targets.
    Activity is quantified via MIC assays and corroborated with molecular docking studies .

Q. How can computational methods guide the design of analogs with improved bioactivity?

  • Methodological Answer : In silico tools (e.g., molecular docking, DFT calculations) predict binding affinities to targets like HIV-1 capsid proteins. For example, bis(pyrimidinediones) with hydrophilic/lipophilic substituents show favorable binding energies (ΔG < −8 kcal/mol). These models inform synthetic prioritization, reducing experimental trial-and-error .

Q. How should researchers resolve contradictions in spectral data during characterization?

  • Methodological Answer : Discrepancies (e.g., unexpected ¹H NMR shifts) can arise from tautomerism or solvent effects. Use deuterated solvents (DMSO-d₆) to stabilize specific tautomers. Cross-validate with ¹³C NMR and 2D techniques (COSY, HSQC). For mass spectrometry, high-resolution instruments (HRMS) confirm molecular formulas .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.